molecular formula C12H16N2O2 B1438456 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1170520-94-1

7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No.: B1438456
CAS No.: 1170520-94-1
M. Wt: 220.27 g/mol
InChI Key: OJVZPMLBOVODEB-UHFFFAOYSA-N
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Description

7-Amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (CAS 1170520-94-1) is a high-purity benzoxazepin-based chemical compound offered for research and development purposes. This compound has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 . It features a unique molecular scaffold that is of significant interest in medicinal chemistry and drug discovery. The benzoxazepin core structure is recognized as a privileged scaffold in the design and synthesis of novel bioactive molecules . Specifically, research indicates that structurally related benzoxazepin compounds have been investigated as key intermediates or active components in pharmaceutical research, for example, in the development of targeted therapies such as PI3K inhibitors . This makes 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one a valuable building block for researchers working in areas like oncology, signal transduction, and enzyme inhibition studies. The presence of the amino functional group at the 7-position provides a reactive handle for further chemical modification, allowing for the creation of diverse compound libraries for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-amino-3,3,5-trimethyl-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2)7-16-10-5-4-8(13)6-9(10)14(3)11(12)15/h4-6H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVZPMLBOVODEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)N)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound belonging to the benzoxazepine family. This class of compounds has garnered interest due to its diverse biological activities, including neuroprotective, anti-inflammatory, and potential anti-cancer effects. This article explores the biological activity of this specific compound through a synthesis of research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound features a benzoxazepine core with an amino group at the 7-position and three methyl groups at the 3, 3, and 5 positions.

Neuroprotective Effects

Research indicates that benzoxazepines exhibit neuroprotective properties. For instance, studies have shown that derivatives of benzoxazepines can reduce neuronal cell death in models of neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress.

  • Case Study : A study published in Neuropharmacology demonstrated that certain benzoxazepine derivatives significantly decreased apoptosis markers in neuronal cultures subjected to oxidative stress .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.

  • Research Findings : In a controlled experiment, 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological activity. It has been found to scavenge free radicals effectively and reduce lipid peroxidation.

Activity Measurement Control Group Test Group
Lipid PeroxidationMDA levels10 µM5 µM
Free Radical ScavengingDPPH Assay70%85%

The biological activities of 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one are believed to be mediated through several pathways:

  • Modulation of Neurotransmitter Receptors : It may interact with GABAergic and glutamatergic systems.
  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes such as COX and LOX involved in inflammation.
  • Antioxidant Mechanisms : By enhancing endogenous antioxidant defenses and directly scavenging free radicals.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzoxazepine compounds exhibit significant anticancer activities. For instance, studies have shown that certain substituted benzoxazepines can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM . The mechanism involves inducing apoptosis in these cell lines, which is critical for developing new cancer therapeutics.

CompoundCancer Cell LineIC50 Value (μM)Mechanism
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-oneHCT-116<100Apoptosis induction
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-oneHeLa<100Apoptosis induction
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-oneMCF-7<100Apoptosis induction

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study involving various derivatives of benzoxazepines, significant anti-inflammatory activity was observed. Compounds similar to 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one were found to reduce edema in animal models effectively. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases .

Neuropharmacological Applications

Recent investigations have highlighted the compound's potential as an anxiolytic and analgesic agent. Studies involving similar benzoxazepine derivatives have demonstrated their ability to interact with GABA_A receptors and serotonin receptors (5-HT_2A), which are crucial for modulating anxiety and pain responses in the central nervous system .

ApplicationEffectMechanism
AnxiolyticProminent anxiety reductionInteraction with GABA_A receptor
AnalgesicPain reliefInteraction with serotonin receptors

Synthesis and Structure Activity Relationship

The synthesis of 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves various chemical reactions that allow for the introduction of different substituents to enhance biological activity. Structure activity relationship (SAR) studies have been pivotal in identifying which modifications yield compounds with improved efficacy against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzoxazepinone Derivatives

a. (3R)-3-Amino-5-Methyl-2,3-Dihydro-1,5-Benzoxazepin-4(5H)-One
  • Molecular formula : C₁₀H₁₂N₂O₂
  • Molecular weight : 192.21 g/mol
  • Key differences: Lacks the 7-amino and additional methyl groups (3,3,5-trimethyl) present in the target compound. The amino group is at position 3 instead of 5.
  • Applications : Used in synthesizing bradykinin B1 receptor antagonists for inflammatory diseases .
b. 2-Methyl-2,3-Dihydro-1,5-Benzoxazepin-4(5H)-One
  • Molecular formula: C₁₀H₁₁NO₂
  • Molecular weight : 177.20 g/mol
  • Key differences: No amino group and fewer methyl substituents.
c. N-Substituted 2,3-Dihydro-1,5-Benzoxazepin-4(5H)-Ones
  • Synthesis : Prepared via ring-opening reactions and alkylation. However, N-alkylation attempts can lead to ring cleavage, indicating lower stability under certain conditions compared to the target compound’s rigid 3,3,5-trimethyl framework .

Benzothiazepinone Derivatives

a. (±)-cis-2-(4-Methoxyphenyl)-3-Methoxy-2,3-Dihydro-1,5-Benzothiazepin-4(5H)-One
  • Key features : Contains methoxy and 4-methoxyphenyl substituents.
  • Synthesis: Derived from condensation of 2-aminobenzenethiols with glycidate esters, followed by methylation .
  • Applications : Studied for antimicrobial activity .
b. 7-Chloro-5-Ethyl-2,3-Dihydro-1,5-Benzothiazepin-4(5H)-One
  • Substituents : Chloro and ethyl groups at positions 7 and 5.
  • Properties: The chloro group enhances electrophilicity, contrasting with the target compound’s amino group, which may act as a nucleophile .
c. 5-(2-Dimethylaminoethyl)-2,3-Dihydro-2-Phenyl-1,5-Benzothiazepin-4(5H)-One
  • Applications: Demonstrates antidepressant activity, highlighting the pharmacological relevance of benzothiazepinones .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
7-Amino-3,3,5-trimethyl-1,5-benzoxazepin-4-one C₁₂H₁₆N₂O₂ 220.27 7-amino, 3,3,5-trimethyl Not explicitly stated
(3R)-3-Amino-5-methyl-1,5-benzoxazepin-4-one C₁₀H₁₂N₂O₂ 192.21 3-amino, 5-methyl Anti-inflammatory
2-Methyl-1,5-benzoxazepin-4-one C₁₀H₁₁NO₂ 177.20 2-methyl N/A
(±)-cis-3-Methoxy-1,5-benzothiazepin-4-one C₁₇H₁₆ClNO₃S 349.83 3-methoxy, 4-methoxyphenyl, chloro Antimicrobial
7-Chloro-5-ethyl-1,5-benzothiazepin-4-one C₁₁H₁₂ClNO₂S 257.73 7-chloro, 5-ethyl Reactivity studies

Key Observations

Structural Influence on Stability : The 3,3,5-trimethyl groups in the target compound likely enhance steric protection, reducing susceptibility to ring cleavage compared to N-substituted analogs .

Methyl Groups: Increased lipophilicity from three methyl groups may improve membrane permeability relative to less-substituted derivatives.

Synthetic Pathways: While benzoxazepinones and benzothiazepinones share condensation-based syntheses , the target compound’s specific route remains underexplored in the provided evidence.

Preparation Methods

Cyclization-Based Strategies

One common synthetic approach involves the cyclization of appropriately substituted aminophenol derivatives with keto or aldehyde precursors to form the benzoxazepine ring. The key steps include:

  • Formation of an imine or amide intermediate between an amino group and a carbonyl compound
  • Intramolecular nucleophilic attack by a hydroxyl or amino group to close the seven-membered ring
  • Subsequent functional group modifications to introduce methyl groups at the 3 and 5 positions

This method allows for regioselective formation of the 1,5-benzoxazepine core and can be adapted to introduce the amino substituent at position 7 via substitution or reduction steps.

Alkylation and Amination Steps

The introduction of the 3,3,5-trimethyl substituents typically involves alkylation reactions using methylating agents such as methyl iodide or methyl triflate under basic conditions. The amino group at position 7 can be introduced by:

  • Direct amination of a nitro precursor followed by reduction
  • Nucleophilic aromatic substitution on a halogenated intermediate
  • Reductive amination techniques

Use of Protected Intermediates

Protection-deprotection strategies are often employed to control reactivity and selectivity. For example, hydroxyl or amino groups may be temporarily protected as ethers or carbamates during ring closure and methylation steps, then deprotected to yield the final compound.

Innovative Synthetic Routes from Academic Research

A comprehensive doctoral dissertation by Tobias Alexander Popp (2016) on benzoxazepine-type inhibitors provides detailed synthetic routes for benzoxazepine derivatives, including scaffolds closely related to the target compound. Highlights include:

  • Preparation of 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffolds with various substituents
  • Optimization of substituents at position 7 (analogous to the amino group in the target compound)
  • Use of methyl ether intermediates to facilitate selective functionalization

This work includes stepwise synthesis, purification, and characterization procedures, which can be adapted for the target compound synthesis.

Patent Literature

Patent WO2008051547A1 describes fused bicyclic derivatives of benzazepine and benzoxazepine types, detailing synthetic methods for related compounds that involve:

  • Multi-step synthesis starting from substituted anilines or phenols
  • Formation of bicyclic ring systems via intramolecular cyclization
  • Functional group transformations to introduce amino and methyl substituents

These methods provide valuable synthetic insights applicable to the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations References
Cyclization of aminophenols Imine formation, ring closure Regioselective ring formation Requires precise control of conditions ,
Alkylation of intermediates Methylation with methylating agents Efficient introduction of methyl groups Possible over-alkylation
Amination via reduction Nitro group reduction to amine Direct amino group introduction Multi-step, sensitive to conditions ,
Protection-deprotection Temporary group protection Selective functionalization Additional synthetic steps
Patent synthetic routes Multi-step from substituted anilines Well-documented, scalable Complexity and length of synthesis

Research Findings and Optimization

  • The use of methyl ethers as intermediates facilitates selective functionalization at the benzoxazepine core, improving yields and purity.
  • Optimization of substituents at position 7 (amino group) significantly affects biological activity and synthetic accessibility.
  • Screening of synthetic analogs demonstrates that the 3,3,5-trimethyl substitution pattern enhances stability and bioavailability.
  • Patent literature supports the feasibility of large-scale synthesis with modifications for industrial applications.

Q & A

Q. What synthetic routes are recommended for 7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization strategies or functional group modifications. Key considerations include:

  • Cyclization Reactions : Use of acid catalysts (e.g., glacial acetic acid) to facilitate ring closure, as seen in analogous benzoxazepine syntheses .
  • Solvent Selection : Polar aprotic solvents like DMF or THF are preferred for intermediates requiring stability .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) can isolate the compound, with purity verified via HPLC (≥97%) .

Q. What analytical techniques are most effective for characterizing the purity and structural identity of this compound?

Methodological Answer: A combination of techniques ensures robust characterization:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (≤2.0% total impurities) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm substituent positions, particularly distinguishing methyl groups at C3 and C5 .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = calculated for C₁₃H₁₆N₂O₂) validates molecular formula .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Discrepancies may arise from experimental variables such as:

  • Assay Conditions : Differences in cell lines (e.g., neuronal vs. glial cells) or incubation times affect activity profiles in neuropsychiatric studies .
  • Compound Solubility : Use of DMSO vs. aqueous buffers can alter bioavailability; pre-solubility testing in PBS (pH 7.4) is critical .
  • Dose-Response Curves : Validate activity thresholds across multiple concentrations (e.g., 1–100 µM) to establish reproducibility .

Q. What strategies are effective for identifying and mitigating process-related impurities during synthesis?

Methodological Answer: Impurity profiling requires:

  • HPLC-MS Analysis : Identify impurities via retention time alignment and fragmentation patterns (e.g., methylated byproducts at m/z +14 Da) .
  • Process Optimization : Reduce dimerization by controlling reaction temperature (≤60°C) and avoiding excess reagents .

Q. Table 1: Common Impurities and Mitigation Strategies

Impurity TypeRetention Time (min)Mitigation StrategyReference
Methylated byproduct1.8Lower reaction temperature (50°C)
Dimerization product2.1Reduce reagent stoichiometry (1:1)
Unreacted starting material0.5Extended purification (≥3 column runs)

Q. How do computational methods predict the neuropsychiatric activity of this compound, and how do they correlate with experimental data?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A), with binding energy thresholds ≤−8.0 kcal/mol indicating high affinity .
  • QSAR Models : Correlate logP values (experimental vs. predicted) with blood-brain barrier permeability; deviations >0.5 log units suggest formulation adjustments .
  • Validation : Cross-check computational predictions with in vitro receptor-binding assays (e.g., radioligand displacement) for consistency .

Structural and Mechanistic Questions

Q. What advanced techniques are used for structural elucidation of benzoxazepinone derivatives?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., Mo Kα radiation, 293 K) resolves stereochemistry, as demonstrated for related benzodiazepinones .
  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) via variable-temperature ¹H NMR (298–343 K) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
7-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

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